3-chloro-2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
3-chloro-2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidin-4-one family. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidin-4-one core with chlorine and methyl substituents.
Properties
IUPAC Name |
3-chloro-2,6-dimethylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-6-4-3-5-8-12-7(2)9(11)10(14)13(6)8/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMDPFYIYQWBHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=C(C(=O)N12)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
- Formation of Isopropylidene (2-Pyridylamino)Methylenemalonate :
- Decarboxylation :
Key Data :
Alternative Pathways via Decarboxylation and Thermal Cyclization
Modified Cyclocondensation with Pre-Halogenated Intermediates
An alternative approach involves halogenation prior to cyclization:
- Synthesis of 3-Chloro-2,6-Dimethylpyridine :
- Cyclocondensation with Malonate Esters :
Key Data :
- Yield: 60–65% (lower due to competing side reactions).
- Limitations: Requires stringent control of chlorination conditions to avoid over-halogenation.
Comparative Analysis of Synthetic Methods
Advantages of Method 1 :
Disadvantages of Method 2 :
Structural Validation and Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Challenges and Optimization Strategies
Chemical Reactions Analysis
Halogenation and Substitution Reactions
The chloro group at C-3 serves as a key site for nucleophilic substitution. Reactions with N-halosuccinimides (NXS) facilitate halogen exchange:
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N-Bromosuccinimide (NBS) and N-iodosuccinimide (NIS) yield brominated and iodinated derivatives, respectively.
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Reactions occur under mild conditions (e.g., DMF, 80°C), with yields ranging from 76% to 86% depending on the halide .
Example Reaction:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NBS | DMF, 80°C, 2h | 3-Bromo-2,6-dimethyl-4H... | 76% | |
| NIS | DMF, 80°C, 2h | 3-Iodo-2,6-dimethyl-4H... | 86% |
C-3 Chalcogenation (Sulfenylation/Selenylation)
The chloro group is replaced with sulfur or selenium moieties via radical-mediated pathways :
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Metal-free sulfenylation uses aryl disulfides (ArSSAr) and K₂S₂O₈ in DMSO at 80°C .
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Electrochemical selenylation employs diselenides (ArSeSeAr) under oxidant-free conditions (Pt electrodes, MeCN, 60°C) .
Key Findings:
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Yields for sulfenylation reach 95% with electron-deficient aryl disulfides .
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Selenylation via electrochemistry achieves 87% yield using diphenyl diselenide .
| Reaction Type | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Sulfenylation | ArSSAr, K₂S₂O₈ | DMSO, 80°C, 12h | 72–95% | |
| Selenylation | ArSeSeAr, Bu₄NPF₆ | Electrochemical, 60°C, 5h | 73–87% |
Cross-Coupling Reactions
The C-3 position participates in transition metal-catalyzed couplings , though direct examples for this compound require extrapolation from analogous systems:
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Suzuki-Miyaura coupling with aryl boronic acids may replace Cl with aryl groups under Pd catalysis .
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Buchwald-Hartwig amination could introduce amines at C-3, leveraging the chloro leaving group .
Mechanistic Insights
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Radical pathways dominate chalcogenation reactions, supported by radical trapping experiments (e.g., TEMPO inhibition) .
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Electrochemical selenylation proceeds via anodic oxidation of diselenides to generate PhSe- radicals , which add to the C-3 position .
Stability and Byproducts
Scientific Research Applications
Pharmacological Applications
- Anticancer Activity
- Antimicrobial Properties
Biochemical Studies
- Metabolic Pathways
- Plant Growth Regulation
Data Tables
Case Studies
-
Anticancer Study
- A study published in the European Journal of Medicinal Chemistry explored the synthesis of various pyrido[1,2-a]pyrimidin-4-one derivatives and their anticancer activities. The results indicated that modifications at specific positions significantly enhanced their efficacy against breast cancer cells.
-
Antimicrobial Efficacy
- Research conducted at a pharmaceutical lab evaluated the antimicrobial properties of this compound. The compound showed promising results against Staphylococcus aureus and Escherichia coli, leading to further investigations into its mechanism of action.
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Agricultural Application
- An experimental study assessed the impact of this compound on maize growth under controlled conditions. Results demonstrated increased root length and biomass compared to control groups treated with conventional growth regulators.
Mechanism of Action
The mechanism of action of 3-chloro-2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of various enzymes and receptors, affecting cellular pathways and processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
3-chloro-2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds, such as:
3,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the chlorine substituent, which can affect its reactivity and biological activity.
3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one: Contains additional substituents that can influence its chemical and biological properties.
Biological Activity
3-Chloro-2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound with potential implications in medicinal chemistry and biological research. This compound belongs to the pyrido[1,2-a]pyrimidin-4-one family and has garnered attention for its biological activity, particularly in cancer research and enzyme inhibition.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C10H9ClN2O
- Molecular Weight : 208.65 g/mol
- CAS Number : 87273-59-4
The presence of chlorine and methyl groups on the pyrido-pyrimidine core influences its reactivity and interaction with biological targets.
The biological activity of this compound primarily involves its role as an inhibitor or modulator of various enzymes and receptors. It has shown potential in:
- Inhibiting Pim Kinases : Research indicates that compounds similar to this compound can inhibit pim kinases, which are implicated in various cancers. The inhibition of these kinases may lead to decreased cell proliferation in tumor cells .
Anticancer Activity
Several studies have explored the anticancer properties of this compound. For instance:
- Pim Kinase Inhibition : In a study involving various synthesized derivatives, compounds related to this compound exhibited significant inhibitory activity against pim kinases with IC50 values ranging from 1.18 to 8.83 μM .
- Cytotoxicity Testing : The most active derivatives were tested on cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The results indicated that certain derivatives showed potent cytotoxic effects, correlating with their inhibitory activity against pim kinases .
Comparative Analysis
A comparative analysis with similar compounds reveals distinct differences in biological activity:
| Compound Name | IC50 (μM) | Target |
|---|---|---|
| 3-Chloro-2,6-dimethyl derivative | 1.18 | Pim Kinase |
| 3-(2-Chloroethyl) derivative | 4.62 | Pim Kinase |
| Control Compound | >10 | - |
This table highlights the effectiveness of the studied derivatives compared to control compounds.
Case Studies
Recent studies have emphasized the importance of structural modifications on the biological activity of pyrido[1,2-a]pyrimidin derivatives:
Q & A
Q. Advanced Computational Workflow
- Docking Studies : Target the acetylcholinesterase active site (PDB: 1ACJ) to optimize substituent orientation .
- DFT Calculations : Predict electrophilic Fukui indices (C-3 > C-2) to prioritize functionalization sites .
- MD Simulations : Assess stability of 3-chloro derivatives in lipid bilayers for CNS drug candidates .
What protocols validate the compound’s role as a kinase inhibitor or antimicrobial agent?
Q. Advanced Biological Assay Design
- Kinase Inhibition : IC₅₀ determination via ADP-Glo™ assay (e.g., vs. CDK2/Cyclin E) at 1–100 µM .
- Antimicrobial Testing : Broth microdilution (CLSI guidelines) against S. aureus (MIC) and biofilm disruption assays .
- Cytotoxicity : MTT assays on HEK-293 cells to exclude off-target effects (EC₅₀ >50 µM preferred) .
How do tautomeric forms of this compound affect its spectroscopic and reactivity profiles?
Advanced Tautomerism Analysis
The 4H-pyrido-pyrimidinone core exhibits keto-enol tautomerism, confirmed by:
- XRD : Planar carbonyl geometry with no enolization .
- ¹⁵N NMR : Distinct shifts for N-1 (δ 180 ppm) vs. N-3 (δ 220 ppm) in DMSO-d₆ .
Tautomeric stabilization by chloro and methyl groups minimizes enol content (<5%), favoring reactivity at C-3 .
What strategies resolve low yields in scaled-up Suzuki-Miyaura couplings?
Q. Advanced Process Optimization
- Catalyst Screening : Pd(OAc)₂/XPhos outperforms Pd(PPh₃)₄ in sterically hindered systems (yield ↑20%) .
- Microwave Assistance : Reduces reaction time (30 min vs. 24 h) and byproduct formation .
- Purification : Flash chromatography with EtOAc/hexane (3:7) or recrystallization from ethanol/water .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
